c-Met inhibitor 1

Description

Properties

IUPAC Name |

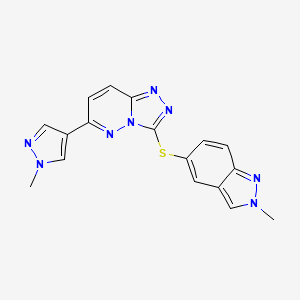

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXHZDNTBJUJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Classification and Target Binding

c-Met inhibitors are classified into type I and type II based on their binding modes to the kinase domain. Type II inhibitors, such as B26 and ABN401 , interact with both the ATP-binding pocket and an adjacent hydrophobic region, enabling multitarget inhibition and reduced drug resistance. Molecular docking studies of B26 revealed bidentate hydrogen bonds with residue Met1160 in the hinge region, a feature critical for its superior activity compared to earlier inhibitors like Golvatinib.

Role of Substituent Modifications

Synthetic Pathways for c-Met Inhibitors

Synthesis of 4-(Pyridin-4-yloxy)benzamide Derivatives (B26)

The preparation of B26 followed a seven-step sequence (Scheme 1):

-

Formation of 4-Chloropicolinoyl Chloride (7):

Pyridinecarboxylic acid (6) was refluxed with thionyl chloride (SOCl₂) and catalytic NaBr at 85°C for 18 hours, yielding the acyl chloride intermediate. -

Esterification to Ethyl 4-Chloropicolinate (8):

Intermediate 7 was treated with ethanol to form the ethyl ester, which underwent nucleophilic substitution with p-nitrophenol or 2-fluoro-4-nitrophenol in chlorobenzene. -

Hydrolysis to Picolinic Acid Analogues (10a–10b):

The nitrophenol derivatives (9a–9b) were hydrolyzed in 1,4-dioxane with NaOH to generate carboxylic acids. -

Amide Coupling (11a–11e):

Reaction of 10a–10b with amines (e.g., 3-morpholinopropan-1-amine) in the presence of SOCl₂ produced pyridinamide intermediates. -

Reduction to Aromatic Amines (12a–12e):

Hydrazine hydrate reduced nitro groups to amines, enabling subsequent coupling with 1,2,3-triazole fragments. -

Final Assembly via Nucleophilic Substitution:

Intermediates 12a–12e were combined with triazole-bearing aryl halides to yield B1–B27 .

Table 1: Key Intermediates and Reaction Conditions

Optimization Strategies for Synthetic Efficiency

Solvent and Catalyst Selection

The use of chlorobenzene in nucleophilic substitutions minimized side reactions, while NaBr accelerated acyl chloride formation by acting as a Lewis acid catalyst. For ABN401 , high shear wet granulation with a 60% (w/w) water-to-powder ratio ensured uniform particle size and dissolution rates >90% within 30 minutes.

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Inhibitory Activity

Scale-Up Considerations and Process Challenges

Steric Hindrance and Yield Limitations

Bulkier substituents (e.g., 2-OCF₃) in B3 and B12 led to steric clashes, reducing yields by 15–20% compared to fluorine-substituted analogues.

Analytical Characterization Techniques

Structural Validation

Physicochemical Profiling

-

PXRD: Amorphous formulations of ABN401 showed no recrystallization after 12 months, ensuring consistent dissolution.

-

Log P Measurement: Octanol-water partitioning of ABN401 yielded log P = 2.1, indicating favorable membrane permeability.

Case Studies: Preparation of Specific c-Met Inhibitors

Chemical Reactions Analysis

Types of Reactions

c-Met inhibitor 1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the inhibitor’s structure to enhance its stability and efficacy.

Common Reagents and Conditions

Common reagents used in the synthesis of c-Met inhibitor 1 include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original inhibitor with enhanced properties, such as increased potency or selectivity for the c-Met receptor .

Scientific Research Applications

c-Met inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of the c-Met receptor and its role in cellular processes.

Biology: Employed in research to understand the mechanisms of c-Met signaling and its involvement in cancer progression.

Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and renal cell carcinoma.

Industry: Utilized in the development of new cancer therapies and in the screening of potential drug candidates

Mechanism of Action

c-Met inhibitor 1 exerts its effects by binding to the ATP-binding site of the c-Met tyrosine kinase, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks downstream signaling pathways that are involved in cell proliferation, survival, and migration. The primary molecular targets of c-Met inhibitor 1 include the c-Met receptor itself and various downstream signaling proteins involved in cancer progression .

Comparison with Similar Compounds

Enzymatic Potency (IC50 Values)

Key Findings :

- c-Met inhibitor 1 exhibits significantly lower potency than newer analogs like compound 31 (12.8 nM) or dual inhibitors (e.g., 13b at 0.02 µM) .

- Crizotinib, while a clinical benchmark, has dual activity against ALK, which may contribute to off-target effects .

Selectivity and Binding Mode

Key Findings :

- SCC244 and PHA-665752 demonstrate exceptional selectivity, a critical advantage over c-Met inhibitor 1, whose selectivity data are unreported .

- Type II inhibitors (e.g., cabozantinib) target allosteric sites, reducing off-target risks compared to type I inhibitors like c-Met inhibitor 1 .

Key Findings :

- c-Met inhibitor 1 lacks clinical data, whereas advanced candidates like INC-280 (Phase II) show promise but face challenges in combinatorial efficacy .

- Safety issues (e.g., renal toxicity in JNJ-38877605) highlight the importance of structural optimization .

Dual-Target Inhibitors

Key Findings :

Biological Activity

c-Met, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its aberrant activation is implicated in several malignancies, making it a significant therapeutic target. c-Met inhibitors, such as c-Met inhibitor 1 (also referred to as INCB28060), have been developed to block c-Met signaling pathways and exhibit potential anti-tumor activity. This article delves into the biological activity of c-Met inhibitor 1, summarizing key findings from preclinical and clinical studies, along with relevant data tables and case studies.

The primary mechanism by which c-Met inhibitors exert their effects involves the blockade of hepatocyte growth factor (HGF) binding to the c-Met receptor, preventing receptor dimerization and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including:

- Ras/Raf/MEK/MAPK

- PI3K/Akt/mTOR

- JAK/STAT

- Wnt/β-catenin

These pathways are critical for tumor cell proliferation, survival, motility, and angiogenesis .

Preclinical Studies

INCB28060 has demonstrated significant biological activity in various preclinical models. Key findings include:

- Potency : INCB28060 exhibits picomolar enzymatic potency and over 10,000-fold selectivity for c-Met compared to other kinases .

- Inhibition of Tumor Growth : In mouse models with c-Met-driven tumors, oral dosing led to time- and dose-dependent inhibition of tumor growth .

- Induction of Apoptosis : The compound effectively induces apoptosis in c-Met-dependent tumor cell lines in vitro .

Table 1: Summary of Preclinical Findings for INCB28060

| Parameter | Result |

|---|---|

| Enzymatic Potency | Picomolar |

| Selectivity | >10,000-fold over other kinases |

| Tumor Growth Inhibition | Dose-dependent in mouse models |

| Induction of Apoptosis | Significant in vitro |

Clinical Studies

Clinical trials have explored the efficacy and safety of c-Met inhibitors in various cancers, particularly non-small cell lung cancer (NSCLC). A meta-analysis indicated that targeting c-MET improved progression-free survival (PFS) but not overall survival (OS) among treated patients .

Table 2: Meta-Analysis Results on PFS and DCR

| Study Type | Patient Group | PFS (HR) | DCR (RR) |

|---|---|---|---|

| Phase III Trials | Advanced NSCLC | HR 0.80 (p = 0.04) | RR 1.22 (p = 0.03) |

| Asian Patients | Adenocarcinoma | HR 0.57 (p < 0.001) | Not reported |

| Previous Treatment | Non-squamous NSCLC | HR 0.79 (p = 0.03) | Not reported |

Case Studies

Several case studies have provided insight into the clinical application of c-Met inhibitors:

- Case Study on Tivantinib : A patient with advanced hepatocellular carcinoma (HCC) exhibited significant tumor reduction after treatment with tivantinib, a selective c-Met inhibitor. The treatment was well-tolerated with manageable side effects .

- HS-10241 Phase I Trial : This trial reported that HS-10241 was well tolerated among patients with advanced solid tumors, showing promising antitumor activity particularly in those with positive MET expression .

Safety and Tolerability

The safety profile of c-Met inhibitors is critical for their clinical use. Common adverse effects noted include:

- Fatigue

- Nausea

- Liver enzyme elevation

- Hypertension

Understanding these side effects is essential for optimizing patient management during treatment .

Q & A

Q. What are the common adverse events associated with c-Met inhibitors in NSCLC, and how should they be prioritized in clinical trial monitoring?

- Methodological Answer: Meta-analyses of c-Met inhibitor trials reveal that adverse events (AEs) vary by severity. For example, grade 3+ interstitial lung disease (ILD) shows a significant risk (OR = 4.47, 95% CI: 1.15–17.45), while leukopenia and thrombocytopenia have wide confidence intervals (e.g., OR = 3.70 for grade 3+ leukopenia) due to limited sample sizes . Researchers should prioritize monitoring ILD, venous thromboembolism (VTE), and hematologic toxicities in trials. Preclinical models (e.g., xenografts) can help predict these risks by assessing organ-specific toxicity profiles.

Q. How do researchers validate c-Met expression as a biomarker for patient stratification in clinical trials?

- Methodological Answer: Biomarker validation involves immunohistochemistry (IHC) for protein expression, fluorescence in situ hybridization (FISH) for gene amplification, and RNA sequencing for transcriptional activation. For example, in the METEOR trial, high c-Met expression in RCC was correlated with improved progression-free survival (HR = 0.51) under cabozantinib therapy . Retrospective validation using patient-derived xenografts (PDXs) or cell lines with MET amplification (e.g., gastric cancer models) is critical to confirm biomarker utility .

Q. What in vitro assays are used to assess c-Met inhibitor potency and selectivity?

- Methodological Answer: Biochemical kinase assays (e.g., ATP-competitive binding assays) and cellular proliferation assays (e.g., EBC-1 or HCT-116 cell lines) are standard. For example, SCC244 demonstrated subnanomolar IC₅₀ values against c-Met and >2,400-fold selectivity over 312 other kinases, validated via kinase profiling panels . Researchers should combine these with Western blotting to confirm downstream pathway inhibition (e.g., phospho-MET and ERK suppression).

Advanced Research Questions

Q. How do MET amplification-driven resistance mechanisms to EGFR inhibitors (e.g., gefitinib) develop, and what combinatorial strategies are effective?

- Methodological Answer: MET amplification activates ERBB3/PI3K signaling, bypassing EGFR inhibition. In lung cancer models, dual inhibition of EGFR and c-Met restored sensitivity (e.g., gefitinib + crizotinib). Researchers should use FISH or NGS to detect MET amplification in resistant tumors and validate via siRNA knockdown or pharmacologic co-inhibition in PDX models .

Q. How can contradictory data between c-Met protein expression and inhibitor response in HCC be resolved?

- Methodological Answer: Discrepancies arise from ligand-independent c-Met activation (e.g., HHLA2-driven signaling). In HCC cell lines, HHLA2 expression correlated with c-Met inhibitor sensitivity (p = 0.0395) only in MET-aberrant subgroups . Researchers should integrate transcriptomic (RNA-seq) and proteomic (RPPA) data to identify co-activation markers and stratify patients using multiplex IHC.

Q. What design principles improve the efficacy of dual c-Met/HDAC inhibitors?

- Methodological Answer: Hybrid inhibitors like compound 2m (pyridazinone scaffold) achieved dual targeting by optimizing linker length and headgroup interactions. Biochemical validation includes HDAC1 inhibition (IC₅₀ = 38 nM) and c-Met kinase assays, followed by Western blotting for acetylated histones and phospho-MET suppression . Molecular dynamics simulations can refine binding kinetics for both targets .

Q. How is the selectivity of novel c-Met inhibitors (e.g., SCC244) demonstrated preclinically?

- Methodological Answer: Broad kinase profiling (e.g., 312-kinase panel) and functional assays in c-Met-dependent vs. independent models are essential. For SCC244, tumor regression in c-Met-driven xenografts (vs. no effect in MET-negative models) and comparative studies with INCB28060 (15 mg/kg vs. SCC244 10 mg/kg) validated selectivity .

Q. What predictive biomarkers beyond MET amplification are emerging for c-Met inhibitor response?

- Methodological Answer: HHLA2 expression in HCC and germline MET mutations in RCC (e.g., foretinib trials) are promising. Researchers should use CRISPR-Cas9 to knockout HHLA2 in cell lines and assess c-Met phosphorylation and invasion metrics. Clinical cohorts with matched genomic and outcome data (e.g., CCLE database) enable retrospective validation .

Data Contradiction Analysis Framework

- Example: Conflicting reports on c-Met expression vs. inhibitor efficacy in HCC.

- Step 1: Stratify data by MET activation status (e.g., ligand-dependent vs. HHLA2-driven).

- Step 2: Use multivariate regression to adjust for co-variables (e.g., tumor microenvironment, concurrent mutations).

- Step 3: Validate in syngeneic models with controlled MET/HHLA2 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.